molecular formula C14H16ClN3O2S B5743903 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide

Cat. No.: B5743903
M. Wt: 325.8 g/mol
InChI Key: DELZXZAXEKBLBC-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2-chlorophenyl hydrazine: This can be achieved by reacting 2-chloronitrobenzene with hydrazine hydrate under reflux conditions.

    Cyclization to form 1,3,4-oxadiazole: The 2-chlorophenyl hydrazine is then reacted with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.

    Thioether formation: The oxadiazole derivative is then treated with an appropriate thiol compound to introduce the sulfanyl group.

    Acylation: Finally, the compound is acylated with diethylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group may enhance binding affinity, while the diethylacetamide moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone: Contains a triazole ring and exhibits anti-inflammatory activity.

Uniqueness

2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diethylacetamide is unique due to the combination of the oxadiazole ring, chlorophenyl group, and diethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-3-18(4-2)12(19)9-21-14-17-16-13(20-14)10-7-5-6-8-11(10)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZXZAXEKBLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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